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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727 Get Quote

Technical Guide for Drug Discovery & Development

Executive Summary
CP 141938 (Chemical Name: methoxy-3-[(2-phenyl-piperidinyl-3-amino)-methyl]-phenyl-N-

methyl-methane-sulfonamide) is a potent, selective Neurokinin-1 (NK1) receptor antagonist

originally developed by Pfizer.[1] In modern drug discovery, its primary utility has shifted from a

therapeutic candidate to a canonical P-glycoprotein (P-gp/MDR1) substrate probe.

This compound is characterized by a distinct "Class II" profile (Low Solubility, High

Permeability) and exhibits extreme sensitivity to P-gp efflux at the Blood-Brain Barrier (BBB).

Its brain-to-plasma ratio shifts dramatically (up to 50-fold) between wild-type and P-gp knockout

models, making it an essential tool for validating BBB transport assays.

Part 1: Physicochemical Profile[1][2]
The following data aggregates experimental values and validated in-silico predictions essential

for formulation and assay design.

Table 1: Core Physicochemical Parameters
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Parameter Value Context/Notes

Molecular Weight 403.54 g/mol Formula: C₂₁H₂₉N₃O₃S

Physical State Solid / Powder White to off-white solid.[1]

pKa (Basic) ~9.0 – 9.5
Protonation of the piperidine

nitrogen.[1]

LogP / LogD₇.₄ ~3.0
Lipophilic. Class II (BCS-like)

behavior.

Solubility (Aqueous) Low (< 0.1 mg/mL)
pH-dependent; higher solubility

at pH < 5.[1]

Solubility (Organic) > 10 mM
Soluble in DMSO, Ethanol,

Methanol.[1]

fᵤ,brain 0.017 (1.7%)
Critical Value. High non-

specific tissue binding.[1]

fᵤ,plasma < 0.10 (< 10%)
High plasma protein binding.[1]

[2]

Technical Insight: The low fraction unbound in brain (

) combined with active P-gp efflux results in negligible free drug concentration in the

brain interstitial fluid (ISF) of wild-type subjects, despite the compound's intrinsic

lipophilicity.

Part 2: Stability & Handling Protocols
1. Solid State Stability

Storage: -20°C, desiccated, protected from light.

Shelf Life: > 2 years if stored properly.
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Hygroscopicity: Moderate. Equilibrate to room temperature before opening to prevent

condensation.

2. Solution Stability
CP 141938 contains a sulfonamide and a secondary amine.[3] While chemically robust, it is

prone to oxidative degradation if left in solution for extended periods.

DMSO Stock (10 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles

(aliquot recommended).

Aqueous Dosing Solutions: Unstable over long durations. Prepare fresh (within 2 hours of

dosing).

Metabolic Stability: Moderate-High stability in rat hepatocytes/microsomes.[1] It is not rapidly

cleared by CYP450, which ensures that low brain levels are due to efflux, not metabolism.

Part 3: Solubilization & Formulation Workflows
Protocol A: In Vitro Stock Preparation (Cell Assays)

Target: 10 mM stock solution.

Solvent: 100% DMSO (Anhydrous).

Procedure:

Weigh 4.04 mg of CP 141938.

Add 1.0 mL of DMSO.

Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 min.

QC Check: Solution should be clear and colorless.

Dilution: For cellular assays, dilute into media to keep DMSO < 0.1% (v/v).

Protocol B: In Vivo Dosing Vehicle (Rodent PK)
Due to low aqueous solubility, a suspension or co-solvent system is required.
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Vehicle: 0.5% Methylcellulose (MC) in water OR 5% DMSO / 5% Solutol / 90% Saline.

Procedure (Methylcellulose Suspension):

Weigh required amount of CP 141938.

Add a small volume of Tween 80 (0.1% final conc) to wet the powder.

Slowly add 0.5% MC solution while triturating (mortar and pestle) or vortexing vigorously.

Result: A uniform white suspension.

Dosing: Oral (PO) or Intraperitoneal (IP). Not suitable for IV without filtration/nanosizing.[1]

Part 4: Mechanism of Action & P-gp Efflux[1]
CP 141938 is defined by its interaction with the P-glycoprotein transporter at the BBB. The

diagram below illustrates why this compound is the "gold standard" control for efflux assays.
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Figure 1: Kinetic pathway of CP 141938 at the Blood-Brain Barrier. Note the dominant efflux

vector (Red Arrow) returning the drug to circulation, preventing brain accumulation.
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Part 5: Applications in Drug Discovery
1. Validating P-gp Knockout Models
CP 141938 is used to confirm the phenotype of Mdr1a/1b (-/-) mice.

Wild-Type (WT) Mice: Brain/Plasma ratio

.[1]

Knockout (KO) Mice: Brain/Plasma ratio

.

Interpretation: If your KO mice do not show a >10-fold increase in CP 141938 brain levels

compared to WT, the knockout model is invalid or compensatory transporters (e.g., BCRP)

are active.

2. Brain Slice Assays (

Determination)
Because CP 141938 binds heavily to brain tissue (

), it is a control for equilibrium dialysis or brain slice methods to ensure the system can detect
high-binding compounds.

Protocol: Incubate 300 µm brain slices with 1 µM CP 141938 for 4 hours.

Calculation:

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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